Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a furan ring, and a phenyl group
Mechanism of Action
Target of Action
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that is structurally related to fentanyl Given its structural similarity to fentanyl, it is plausible that it may interact with opioid receptors in the central nervous system, similar to other fentanyl analogues .
Mode of Action
Based on its structural similarity to fentanyl, it is likely that it binds to opioid receptors in the brain, mimicking the effects of endogenous opioids . This binding can inhibit the transmission of pain signals, leading to analgesic effects .
Biochemical Pathways
If it acts similarly to fentanyl, it may influence the release of neurotransmitters such as dopamine and norepinephrine, which are involved in pain perception and reward pathways .
Pharmacokinetics
Similar compounds, such as fentanyl, are known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl, it may lead to a decrease in the perception of pain, sedation, and euphoria, among other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with piperidine-1-carboxylate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate: Unique due to the combination of furan, piperidine, and phenyl groups.
Furan-2-carboxylic acid derivatives: Similar in structure but lack the piperidine and phenyl groups.
Piperidine-1-carboxylate derivatives: Similar in structure but lack the furan and phenyl groups.
Uniqueness
This compound is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and applications. The presence of the furan ring provides aromaticity and potential for electrophilic substitution, while the piperidine ring offers basicity and potential for nucleophilic substitution .
Properties
IUPAC Name |
phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFLKZAUFVAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.